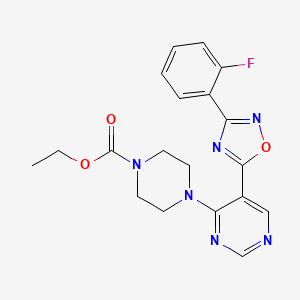
Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H19FN6O3 and its molecular weight is 398.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the oxadiazole core : The initial step includes the reaction of 2-fluorophenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring.
- Pyrimidine ring synthesis : The oxadiazole derivative is then reacted with pyrimidine derivatives to introduce the pyrimidine moiety.
- Piperazine attachment : Finally, a piperazine ring is introduced through a coupling reaction, leading to the formation of the target compound.
Anticancer Properties
Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:
- Cytotoxicity : One study reported that compounds with similar structures showed IC50 values in the range of 0.12−2.78μM against various cancer cell lines such as MCF-7 and A549 . This suggests that this compound may possess comparable or enhanced cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | A549 | 0.12 - 2.78 |
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Similar compounds have been shown to increase p53 expression and activate caspase pathways leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds derived from oxadiazoles have demonstrated the ability to halt the cell cycle at various phases, particularly G2/M phase, thereby inhibiting proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of electron-withdrawing groups (EWGs) such as fluorine on the phenyl ring enhances biological activity by increasing electron deficiency and improving interaction with target proteins .
Comparative Analysis
A comparative analysis of similar oxadiazole derivatives reveals that modifications in substituents can significantly influence their anticancer potency:
| Derivative | Substituent | Activity |
|---|---|---|
| Compound C | No Fluorine | Low |
| Compound D | Fluorine Present | High |
Case Studies
Several studies have highlighted the promising biological activities of related compounds:
- In Vivo Studies : In vivo studies using xenograft models demonstrated that certain oxadiazole derivatives inhibited tumor growth effectively without significant toxicity .
- Combination Therapies : Some studies suggest that combining these compounds with existing chemotherapeutics could enhance therapeutic efficacy while reducing side effects .
Applications De Recherche Scientifique
Biological Activities
Research indicates that Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate exhibits several biological activities:
1. Anticancer Properties
- Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant apoptosis induction in cancer cell lines such as MCF-7, suggesting its role in cancer therapy .
2. Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural components enhance interaction with microbial enzymes, which may inhibit growth and replication .
3. Enzyme Inhibition
- It may act as an inhibitor for specific enzymes involved in disease processes, contributing to its therapeutic potential against metabolic disorders .
Case Studies
Several case studies have documented the effectiveness of this compound:
Propriétés
IUPAC Name |
ethyl 4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O3/c1-2-28-19(27)26-9-7-25(8-10-26)17-14(11-21-12-22-17)18-23-16(24-29-18)13-5-3-4-6-15(13)20/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOCKONVFODCPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













